1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5,6-dimethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2/c1-11-7-15-16(8-12(11)2)19(10-18-15)9-13-5-3-4-6-14(13)17/h3-8,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIGFUZSKCLLMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole typically involves the condensation of 2-chlorobenzylamine with 5,6-dimethyl-1H-benzimidazole under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Alkylation and Acetylation Reactions
The benzimidazole core undergoes alkylation and acetylation at the nitrogen atoms. For example:
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Alkylation with alkyl halides : In the presence of potassium carbonate, the compound reacts with chloroethyl acetate to form alkylated derivatives. This reaction proceeds under microwave irradiation (40–80 W, 5–10 min), yielding products like 2-[5,6-dimethyl-2-(2-chlorobenzyl)-1H-benzimidazol-1-yl]acetohydrazide with 72–85% efficiency .
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Acetylation : Treatment with acetic anhydride under reflux conditions introduces acetyl groups at the N1 position. The reaction is monitored by TLC (ethyl acetate/hexane, 3:1), and the product is recrystallized from ethanol .
Table 1: Key Alkylation/Acylation Reactions
| Reaction Type | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | Chloroethyl acetate | K₂CO₃, microwave (80 W, 5 min) | 72–85 | |
| Acetylation | Acetic anhydride | Reflux, 5 hr | 76–89 |
Nucleophilic Substitution
The electron-rich benzimidazole ring facilitates nucleophilic substitution at the C2 position. For instance:
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Replacement of the benzyl group : The 2-chlorobenzyl substituent can be displaced by stronger nucleophiles (e.g., thiols or amines) under basic conditions. In one study, treatment with piperidine in acetone led to deacetylation and subsequent substitution at the benzimidazole core .
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Halogen exchange : The chlorine atom on the benzyl group can participate in Ullmann-type coupling reactions with aryl boronic acids, mediated by Pd catalysts .
Condensation Reactions
The compound serves as a precursor in condensation reactions to form heterocyclic hybrids:
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Schiff base formation : Reaction with aromatic aldehydes (e.g., benzaldehyde) in methanol and glacial acetic acid under microwave irradiation (300 W, 1.5 min) yields N-benzylidene derivatives .
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Thiadiazole hybrids : Condensation with thiosemicarbazide in chloroform and concentrated H₂SO₄ produces thiadiazole-fused benzimidazoles, as confirmed by LC-MS and NMR .
Table 2: Condensation Products
Oxidative and Reductive Transformations
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Oxidation : Sodium metabisulfite (Na₂S₂O₅) facilitates oxidative cyclization with aldehydes, forming 2-arylbenzimidazoles .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzimidazole ring to dihydro derivatives, though this is less common for 5,6-dimethyl analogs .
Structural and Spectroscopic Insights
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¹H NMR : Key signals include δ 4.08–4.14 (s, benzyl CH₂), δ 2.24–2.27 (s, methyl groups), and δ 7.07–7.46 (m, aromatic protons) .
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LC-MS : Molecular ion peaks at m/z 315.22 [M+1] confirm the molecular weight (C₁₆H₁₅ClN₂) .
Reactivity Trends and Challenges
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. A study synthesized several N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives and evaluated their antibacterial activity against various pathogens, including Escherichia coli and Streptococcus faecalis. Compounds demonstrated potent antibacterial effects with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, indicating strong efficacy against resistant strains .
Table 1: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound ID | Structure | MIC (µg/mL) | Target Pathogen |
|---|---|---|---|
| 1d | C₁₄H₁₃ClN₂ | 0.5 | E. coli |
| 2d | C₁₄H₁₃ClN₂ | 0.8 | S. faecalis |
| 3s | C₁₄H₁₃ClN₂ | 1.0 | MSSA |
Anticancer Properties
The anticancer activities of benzimidazole derivatives are well-documented. For instance, compounds from the benzimidazole class have shown significant cytotoxicity against various cancer cell lines, including A-549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The mechanism often involves inhibition of topoisomerase enzymes or modulation of cell cycle progression .
Case Study: Cytotoxicity of Selected Benzimidazole Derivatives
One study reported that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin:
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 121 | A-549 | 5.0 | Topoisomerase I inhibition |
| 122 | MCF-7 | 4.5 | Induction of apoptosis |
| 123 | HepG2 | 6.0 | Cell cycle arrest at G2/M phase |
Antiviral Activity
Benzimidazole derivatives have also shown promise as antiviral agents. Specific compounds have been effective against enteroviruses and herpes simplex virus, demonstrating IC50 values significantly lower than traditional antiviral drugs .
Table 2: Antiviral Efficacy of Benzimidazole Derivatives
| Compound ID | Virus Type | IC50 (µg/mL) |
|---|---|---|
| 112 | Enterovirus | 1.76 |
| 114 | Herpes Simplex Virus | 104 |
Anti-inflammatory Effects
In addition to their antimicrobial and anticancer properties, some benzimidazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These compounds can significantly reduce inflammation in animal models compared to standard anti-inflammatory drugs like diclofenac .
Table 3: Anti-inflammatory Activity of Selected Compounds
| Compound ID | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 136 | 80 | 90 |
| 137 | 75 | 85 |
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
1-(2-Chlorobenzyl)-2-(1-(4-Isobutylphenyl)ethyl)-1H-benzimidazole
- Structure-Activity Relationship (SAR): Banoglu et al. (2012) identified this compound as a potent FLAP inhibitor (IC50 = 0.31 mM). Optimization led to derivatives with IC50 values of 0.12–0.19 mM, demonstrating that substituents at the 2-position (e.g., 4-isobutylphenyl) enhance activity compared to simpler benzyl groups.
- Key Difference: The absence of a bulky 4-isobutylphenyl group in the target compound may limit its FLAP inhibition efficacy but improve solubility due to reduced hydrophobicity.
Nonnucleoside Benzimidazole Antivirals (Porcari et al., 1998)
- Substituent Impact: Analogs with 5,6-dichloro and 2-bromo substituents exhibited anti-HIV activity, with chloro/bromo groups at position 2 critical for selectivity. The target compound’s 5,6-dimethyl groups are electron-donating, contrasting with the electron-withdrawing dichloro substituents in antiviral analogs. This difference likely reduces electrophilicity and alters target interactions .
- Biological Activity: While the target compound’s methyl groups may enhance metabolic stability, the lack of halogens at positions 5/6 could diminish antiviral potency compared to dichloro/bromo derivatives .
1-(4-tert-Butylbenzyl)-5,6-dimethyl-1H-benzimidazole
- Steric and Solubility Effects: The tert-butyl group in this analog increases steric hindrance and reduces solubility compared to the target compound’s 2-chlorobenzyl group. Methyl groups at 5/6 in both compounds contribute to conformational flexibility, but the tert-butyl analog’s bulk may hinder binding in sterically sensitive targets .
- Electronic Configuration: The electron-donating tert-butyl group contrasts with the electron-withdrawing chlorine in the target compound, altering dipole interactions and reactivity .
1-Benzyl-2-(6-Chloro-3-pyridinyl)-5,6-dimethyl-1H-benzimidazole
- Structural Features: This compound (MW = 347.84) incorporates a pyridinyl group at position 2, enabling hydrogen bonding and π-π interactions absent in the target compound.
- Pharmacokinetics: The pyridinyl group may improve aqueous solubility compared to the target compound’s purely aromatic substituents, though molecular weight differences (347.84 vs. ~300 for the target) could affect bioavailability .
1-(4-Chlorobenzyl)-2-(4-Chlorophenyl)-1H-benzimidazole
- Dual Chloro Substituents: The presence of two chlorophenyl groups increases lipophilicity and electron-withdrawing effects compared to the target compound’s single 2-chlorobenzyl group. This may enhance membrane permeability but reduce metabolic stability .
- Spectral Confirmation: NMR and IR data for this compound (e.g., δ 5.62 ppm for CH2, 7.73–7.76 ppm for aromatic protons) highlight distinct spectral signatures compared to the target, aiding structural differentiation .
Biological Activity
1-(2-Chlorobenzyl)-5,6-dimethyl-1H-benzimidazole is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzimidazole core substituted with a chlorobenzyl group and two methyl groups at the 5 and 6 positions. The presence of these substituents is critical for its biological activity.
Anticancer Activity
Benzimidazole derivatives, including this compound, have shown promising anticancer properties. Research indicates that benzimidazoles can interfere with DNA topoisomerase activity, which is crucial for DNA replication and cell division. In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical adenocarcinoma) and MCF7 (breast adenocarcinoma) cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 25.72 |
| Other Benzimidazole Derivatives | MCF7 | 16.38 |
| A431 | 29.39 |
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. Studies have shown that they possess antibacterial and antifungal activities against a range of pathogens. For instance, compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans with minimal inhibitory concentration (MIC) values indicating strong antimicrobial potential .
Table 2: Antimicrobial Activity Overview
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Candida albicans | 64 |
| Methicillin-resistant Staphylococcus aureus | 4 |
Structure-Activity Relationship (SAR)
The biological activity of benzimidazoles is closely linked to their structural characteristics. The SAR studies indicate that modifications at specific positions on the benzimidazole ring can enhance or diminish activity. For example, the introduction of halogen groups at the benzyl position has been associated with increased potency against various targets .
Key Findings in SAR:
- Substituents at Position 2 and 5: Influence on topoisomerase inhibition.
- Chlorine Substitution: Enhances antibacterial activity.
- Methyl Groups at Positions 5 and 6: Contribute to cytotoxicity against cancer cell lines.
Case Studies
Several case studies highlight the efficacy of benzimidazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A study evaluated the impact of a benzimidazole derivative on tumor growth in mice. The compound significantly suppressed tumor development compared to controls, demonstrating its potential as an anticancer agent .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of various benzimidazole derivatives against resistant strains of bacteria. Results indicated that certain compounds showed remarkable effectiveness in inhibiting bacterial growth, suggesting their potential use in treating infections caused by resistant pathogens .
Q & A
Basic Question: What are the optimized synthetic routes for 1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves cyclocondensation of 4-chloro-1,2-diaminobenzene derivatives with substituted aldehydes under acidic conditions. Microwave-assisted methods (e.g., 80–100°C, 30–60 min) improve yields (up to 85%) compared to conventional reflux (12–24 hours, 60–70% yield) by enhancing reaction kinetics . Key factors include:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) favor cyclization.
- Catalysts : p-Toluenesulfonic acid (p-TSA) or Lewis acids (ZnCl₂) accelerate imine formation.
- Substituent effects : Steric hindrance from the 2-chlorobenzyl group necessitates longer reaction times.
Table 1: Synthetic Optimization Parameters
| Method | Temperature (°C) | Time | Yield (%) | Catalyst |
|---|---|---|---|---|
| Conventional | 120 | 24 h | 65 | p-TSA |
| Microwave | 100 | 45 min | 85 | None |
| Solvent-free | 130 | 6 h | 70 | Montmorillonite |
Advanced Question: How can steric and electronic challenges in functionalizing the 5,6-dimethylbenzimidazole core be addressed?
Answer:
The 5,6-dimethyl groups induce steric hindrance, complicating electrophilic substitution. Strategies include:
- Directed ortho-metalation : Use of LDA (lithium diisopropylamide) to deprotonate the N1 position, enabling selective C2 functionalization .
- Protecting groups : Boc (tert-butyloxycarbonyl) protection of the benzimidazole nitrogen facilitates regioselective halogenation .
- Transition metal catalysis : Pd-catalyzed cross-coupling (Suzuki, Heck) for aryl group introduction at C2 .
Basic Question: What analytical techniques are most reliable for characterizing this compound?
Answer:
- UV-Vis Spectroscopy : λmax at 280–290 nm (π→π* transitions in benzimidazole core) .
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include δ 2.2–2.5 ppm (methyl protons) and δ 145–150 ppm (C7 of benzimidazole) .
- HPLC-PDA : C18 column (ACN:water, 70:30), retention time ~8.2 min, purity >98% .
Table 2: Analytical Data Comparison
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| FT-IR | 1600 cm⁻¹ (C=N stretch) | |
| <sup>1</sup>H NMR | δ 5.4 ppm (N-CH₂-Cl) | |
| HPLC | tR = 8.2 min, 254 nm |
Advanced Question: How do structural modifications at N1 and C2 positions affect antitumor activity?
Answer:
- N1 substitution : 2-Chlorobenzyl enhances lipophilicity (logP ~3.5), improving membrane permeability. Removal reduces IC50 by 50% in MCF-7 cells .
- C2 functionalization : Electron-withdrawing groups (NO₂, Cl) increase DNA intercalation, while bulky groups (phenyl) disrupt binding .
- SAR Insights : Methyl groups at C5/C6 stabilize planar conformation, critical for kinase (e.g., EGFR) inhibition .
Basic Question: What in vitro assays are used to evaluate the antimicrobial activity of this compound?
Answer:
- Broth microdilution : MIC (minimum inhibitory concentration) against S. aureus (1–4 µg/mL) and E. coli (8–16 µg/mL) .
- Time-kill kinetics : Log-phase reduction >3 log10 CFU/mL at 2× MIC .
- Biofilm disruption : Crystal violet assay shows 60% inhibition at 10 µg/mL .
Advanced Question: How can computational methods predict the binding affinity of this compound to β-tubulin?
Answer:
- Molecular docking (AutoDock Vina) : Dock into the colchicine-binding site (PDB: 1SA0). Key interactions:
- MD simulations (GROMACS) : Stable binding over 100 ns with RMSD <2 Å .
- Free energy calculations (MM-PBSA) : ΔGbinding = −35.2 kcal/mol, dominated by van der Waals forces .
Basic Question: What are the challenges in formulating this compound for topical delivery?
Answer:
- Low aqueous solubility : Use lipid-based carriers (cubosomes, nanoemulsions) to enhance bioavailability .
- Stability : Degradation at pH >7 requires buffered hydrogels (pH 5.5–6.5) .
- Skin permeation : Franz diffusion cells show 12% permeation over 24 h with oleic acid as enhancer .
Advanced Question: How do contradictory results in cytotoxicity assays arise, and how can they be resolved?
Answer:
Contradictions stem from:
- Cell line variability : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) differ in drug uptake .
- Assay interference : Methyl groups may quench MTT assay signals; validate via ATP-based assays (CellTiter-Glo) .
- Metabolic differences : CYP3A4 polymorphism affects prodrug activation; use isogenic cell models .
Basic Question: What spectroscopic evidence confirms the supramolecular assembly of this compound?
Answer:
- Fluorescence quenching : Stacking interactions reduce emission intensity by 70% in aqueous media .
- TEM imaging : Fibrous nanostructures (diameter 20–50 nm) indicate π-π stacking .
- DLS : Hydrodynamic radius ~100 nm confirms colloidal stability .
Advanced Question: How can QSRR models predict the chromatographic behavior of derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
